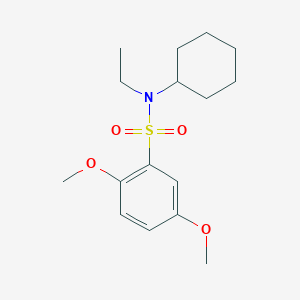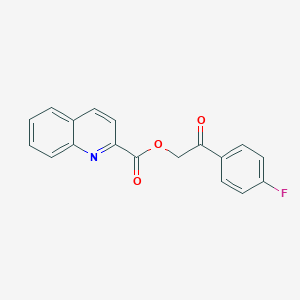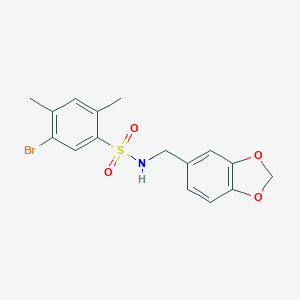
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 365.45 g/mol.
Mechanism Of Action
The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cell lines and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other isoforms of carbonic anhydrase. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to be well-tolerated and has shown promising efficacy in various disease models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on CAIX, which makes it a valuable tool for studying the role of CAIX in various diseases. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low yield in the synthesis process, which makes it expensive to produce in large quantities.
Future Directions
There are several future directions for the study of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide and its effects on other isoforms of carbonic anhydrase. Furthermore, the potential neuroprotective effects of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in models of neurodegenerative diseases warrant further investigation. Finally, the development of more efficient synthesis methods for 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could make it more accessible for research purposes.
Synthesis Methods
The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromobenzene sulfonamide with pyridine-4-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acylation, and etherification, to obtain the final product. The overall yield of the synthesis process is around 10-15%.
Scientific Research Applications
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-3-5-14(6-4-13)20(17,18)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
OEKPRBMHQAEAGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)


![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)




